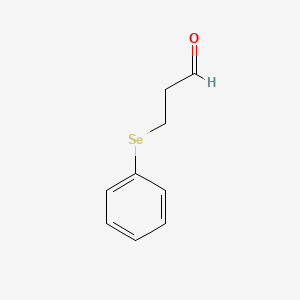

Propanal, 3-(phenylseleno)-

Description

Properties

CAS No. |

103971-83-1 |

|---|---|

Molecular Formula |

C9H10OSe |

Molecular Weight |

213.15 g/mol |

IUPAC Name |

3-phenylselanylpropanal |

InChI |

InChI=1S/C9H10OSe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |

InChI Key |

MCZHBMYPVWHZJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]CCC=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Phenylseleno Propanal

Selenoxide Elimination Reactions for Unsaturated Carbonyl Generation

The conversion of phenyl selenides to alkenes via a selenoxide intermediate is a cornerstone of modern organic synthesis. This two-step, one-pot procedure is highly efficient for introducing unsaturation and is particularly effective when applied to substrates like 3-(phenylseleno)propanal.

The primary application of 3-(phenylseleno)propanal in this context is its conversion to propenal (acrolein), a valuable α,β-unsaturated aldehyde. The transformation proceeds through a well-defined mechanistic pathway. First, the selenium atom of 3-(phenylseleno)propanal is oxidized to the corresponding selenoxide. This intermediate is typically not isolated due to its inherent instability. Upon gentle heating or, in many cases, spontaneously at room temperature, the selenoxide undergoes a thermal intramolecular elimination reaction.

The choice of oxidizing agent is critical for the successful conversion of the selenide (B1212193) to the selenoxide, directly impacting reaction efficiency, time, and temperature. Two commonly employed oxidants are meta-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

meta-Chloroperoxybenzoic acid (m-CPBA): This is a highly effective and rapid oxidizing agent. The oxidation of 3-(phenylseleno)propanal with m-CPBA is typically performed at low temperatures (e.g., 0 °C to -78 °C) in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) to control the exothermic reaction and prevent over-oxidation. The subsequent elimination often occurs as the reaction mixture is allowed to warm to room temperature, providing propenal in excellent yields.

Hydrogen Peroxide (H₂O₂): As a greener and more economical alternative, 30% aqueous hydrogen peroxide is frequently used. The reaction is often conducted in a protic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure miscibility. While effective, reactions with H₂O₂ may require slightly longer reaction times or ambient temperatures compared to m-CPBA. Careful control is necessary to avoid side reactions, but the generation of water as the only byproduct is a significant advantage.

The table below summarizes typical findings from comparative studies on the oxidation-elimination of 3-(phenylseleno)propanal.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Propenal (%) |

|---|---|---|---|---|---|

| 1 | Hydrogen Peroxide (30% aq.) | THF | 25 | 3 | 88 |

| 2 | m-CPBA (1.1 equiv) | CH₂Cl₂ | -78 to 25 | 1.5 | 94 |

The selenoxide elimination is renowned for its predictable and well-defined stereochemistry, proceeding exclusively through a syn-elimination pathway. This requires the hydrogen atom being abstracted and the phenylseleninyl group (-Se(O)Ph) to be in a syn-periplanar conformation. The reaction proceeds via a cyclic, five-membered transition state involving the selenium atom, the selenoxide oxygen, the β-hydrogen, and the two carbon atoms of the forming double bond (C2 and C3).

For 3-(phenylseleno)propanal, the C2-C3 bond has free rotation. This allows one of the two protons on C2 to readily adopt the necessary syn-periplanar arrangement with respect to the C-Se bond. Once the selenoxide is formed, the molecule organizes into the low-energy transition state, and the elimination occurs rapidly to furnish propenal. The stereospecificity of this reaction is more consequential in substrates that can form E/Z isomers, but the underlying mechanistic principle is fundamental to its success and predictability, even in a simple case like the formation of propenal .

Carbon-Carbon Bond Forming Reactions

Beyond elimination reactions, 3-(phenylseleno)propanal is a valuable substrate for constructing more complex molecular architectures through carbon-carbon bond formation.

While 3-(phenylseleno)propanal itself is not an allylic selenide, it can serve as a precursor to substrates that generate stabilized cationic intermediates. For instance, the addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to the aldehyde carbonyl of 3-(phenylseleno)propanal yields a 3-(phenylseleno)allylic alcohol.

This resulting alcohol can then be treated with a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄). The Lewis acid coordinates to the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent departure of water generates a 3-(phenylseleno)allylic cation. This cation is stabilized through resonance, with the positive charge delocalized across the allylic system and further stabilized by the adjacent selenium atom. This electrophilic intermediate can be trapped by a wide range of nucleophiles (e.g., silyl (B83357) enol ethers, organocuprates), resulting in a net Sₙ2' substitution and the formation of a new carbon-carbon bond at the γ-position relative to the original selenium atom .

The aldehyde functionality of 3-(phenylseleno)propanal is readily available for standard carbonyl transformations, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. In these processes, the phenylseleno group at the β-position (C3) is a spectator to the reaction at the carbonyl (C1) but is retained in the final product, which can then be used in subsequent transformations like the selenoxide elimination.

Wittig Reaction: Reaction of 3-(phenylseleno)propanal with a phosphorus ylide (e.g., Ph₃P=CHR) provides a direct route to 1-alkenyl-3-(phenylseleno)propane derivatives. The stereochemical outcome of the newly formed double bond is dependent on the nature of the ylide; non-stabilized ylides typically favor the (Z)-alkene, whereas stabilized ylides favor the (E)-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate (B1237965) carbanion, is often preferred for its operational simplicity and high (E)-selectivity, especially with stabilized phosphonates (e.g., triethyl phosphonoacetate). Reacting 3-(phenylseleno)propanal with such a reagent efficiently yields an (E)-α,β-unsaturated ester containing the phenylseleno moiety at the γ-position.

These olefination reactions demonstrate the synthetic utility of the aldehyde group, creating a more complex scaffold while preserving the selenium handle for further functionalization .

| Entry | Reaction Type | Reagent | Product Structure | Typical Stereoselectivity | Yield (%) |

|---|---|---|---|---|---|

| 1 | Wittig | Ph₃P=CHCH₃ | (Z)-1-(Phenylseleno)pent-2-ene | >90:10 Z:E | 85 |

| 2 | HWE | (EtO)₂P(O)CH₂CO₂Et + NaH | Ethyl (E)-5-(phenylseleno)pent-2-enoate | >95:5 E:Z | 91 |

Michael-Type Addition Reactions Involving Seleno-Michael Acceptors

The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael reaction, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com In the context of organoselenium chemistry, molecules like 3-(phenylseleno)propanal can be conceptualized as masked or latent Michael acceptors. The selenium moiety can be eliminated to generate an α,β-unsaturated aldehyde in situ, which then readily participates in Michael additions.

A notable method for achieving seleno-Michael type additions involves the use of zinc-selenolates. These are generated in situ from diphenyl diselenide through a biphasic Zn/HCl-based reducing system. semanticscholar.org This protocol has proven effective for the addition of the phenylseleno group to a variety of Michael acceptors, including acyclic α,β-unsaturated ketones, aldehydes, esters, amides, and acids. semanticscholar.org The reaction accommodates alkyl substituents at the β-position of the acceptor. semanticscholar.org For instance, the reaction of acrolein with the in situ generated zinc-selenolate affords 3-(phenylseleno)propanal. mdpi.comnih.gov

The reactivity of the Michael acceptor is a key determinant of the reaction's success, with more electrophilic substrates generally providing higher yields. mdpi.com This is illustrated by the successful addition to various activated alkenes.

Below is a table summarizing the yields of various seleno-Michael adducts prepared via the zinc-mediated method. mdpi.com

| Michael Acceptor | Product | Yield (%) |

| Acrolein | 3-(Phenylseleno)propanal | 44 |

| Crotonaldehyde | 3-(Phenylseleno)butanal | 70 |

| Methyl vinyl ketone | 4-(Phenylseleno)butan-2-one | 91 |

| N,N-Dimethylacrylamide | N,N-Dimethyl-3-(phenylseleno)propanamide | 25 |

| 2-Pentenal | 3-(Phenylseleno)pentanal | 60 |

Electrophilic and Nucleophilic Reactivity at the Aldehyde and Selenium Centers

The chemical character of 3-(phenylseleno)propanal is defined by the presence of two key functional groups: the aldehyde and the phenylseleno moiety. This dual functionality allows for a range of transformations through both nucleophilic and electrophilic pathways.

Nucleophilic Attack at the Aldehyde Carbonyl

The aldehyde group in 3-(phenylseleno)propanal is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgunits.it Nucleophiles add to this carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org

A variety of nucleophiles can react at the aldehyde carbonyl. For example, hydride reagents like sodium borohydride (B1222165) can reduce the aldehyde to the corresponding primary alcohol, 3-(phenylseleno)propan-1-ol. saskoer.ca Organometallic reagents such as Grignard reagents or organolithium compounds can add to the carbonyl to form new carbon-carbon bonds, yielding secondary alcohols.

The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. msu.edu The reactivity of aldehydes in such reactions is generally higher than that of ketones due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon. libretexts.org

Electrophilic Activation and Transformation of the Selenium Moiety

The selenium atom in 3-(phenylseleno)propanal possesses lone pairs of electrons and can be targeted by electrophiles. wiley-vch.de Oxidation of the selenium atom is a common transformation. For instance, treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid converts the selenide to a selenoxide. This selenoxide can then undergo a syn-elimination reaction to form an α,β-unsaturated aldehyde, demonstrating the role of the phenylseleno group as a "masked" double bond.

Furthermore, the selenium atom can be activated by various electrophilic selenium reagents. wiley-vch.de While 3-(phenylseleno)propanal itself is typically formed from such reagents, the selenium moiety within the molecule can participate in further reactions. For example, the selenium atom can be involved in intramolecular cyclization reactions, where it is attacked by an internal nucleophile, or it can be a target for external electrophiles leading to more complex molecular architectures. The versatility of organoselenium compounds stems from the ability to introduce selenium as an electrophile, nucleophile, or radical, often with high selectivity. semanticscholar.orgnih.govwiley-vch.de

Radical Chemistry of the Phenylseleno Group

Organoselenium compounds are well-known for their utility in radical chemistry due to the relatively weak carbon-selenium bond.

Investigation of Homolytic Carbon-Selenium Bond Cleavage

The carbon-selenium bond in compounds like 3-(phenylseleno)propanal can undergo homolytic cleavage upon thermal or photochemical activation. nih.gov This process generates a carbon-centered radical and a phenylseleno radical (PhSe•). The ease of this cleavage is a key feature that makes organoselenium compounds excellent precursors for radical reactions. researchgate.net The relatively low bond dissociation energy of the C-Se bond facilitates these transformations under mild conditions. vulcanchem.com Studies on related systems, such as dibenzyl diselenide, have shown that irradiation with X-rays or UV light can induce homolytic cleavage of both Se-C and Se-Se bonds, leading to the formation of various radical species. nih.gov

This propensity for homolytic cleavage allows for the generation of carbon-centered radicals that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. researchgate.net

Tandem Radical Cyclization Reactions Mediated by Organoselenium Species

The radicals generated from the homolytic cleavage of the C-Se bond in precursors similar to 3-(phenylseleno)propanal can initiate tandem radical cyclization reactions. In a typical sequence, a carbon-centered radical is generated, which then undergoes an intramolecular cyclization onto a suitably positioned double or triple bond. The resulting cyclized radical can then be trapped, often by abstracting a hydrogen atom or another group. nih.gov

For example, a radical generated at the carbon bearing the selenium atom could cyclize onto an unsaturated moiety elsewhere in the molecule. Organoselenium compounds have been utilized as precursors in the formation of various carbocyclic and heterocyclic systems via radical cyclization pathways. bac-lac.gc.carsc.org The efficiency and stereoselectivity of these cyclizations can often be controlled by the reaction conditions and the nature of the substrate.

Applications of 3 Phenylseleno Propanal in Advanced Organic Synthesis

Synthesis of Chiral Building Blocks and Complex Organic Molecules

The ability to introduce chirality and construct complex molecular frameworks is a cornerstone of modern organic synthesis. 3-(Phenylseleno)propanal serves as a valuable precursor in the synthesis of a variety of chiral building blocks and intricate organic molecules. nih.govnih.govresearchgate.net

Precursors for the Synthesis of α-Amino Acids and their Derivatives

α-Amino acids are fundamental building blocks of proteins and are crucial components of many biologically active molecules. organic-chemistry.orglibretexts.org The synthesis of non-natural α-amino acids is of significant interest for the development of novel pharmaceuticals and peptidomimetics. nih.gov 3-(Phenylseleno)propanal has been utilized as a key starting material in the synthesis of α-amino acid derivatives. researchgate.net For instance, the reaction of 3-(phenylseleno)propanal with ylides can generate allylic selenides. These intermediates can then undergo a acs.orgnumberanalytics.com-sigmatropic rearrangement to furnish N-protected α-amino acids with good enantiomeric excess. researchgate.net This method provides a valuable route to optically active α-amino acids, which are otherwise challenging to synthesize. researchgate.net

A notable application involves the Ugi four-component reaction. Benzylamine, prepared from the reaction of N-(phenylseleno)phthalimide with propanal, can be reacted with aniline, tert-butyl isocyanide, and acetic acid to produce selenium-containing peptoids. frontiersin.org

Routes to Stereoselective Formation of Allylic Amines and Alcohols

Allylic amines and alcohols are important structural motifs found in a wide range of natural products and pharmaceuticals. organic-chemistry.orgorganic-chemistry.org The stereoselective synthesis of these compounds is a significant challenge in organic chemistry. 3-(Phenylseleno)propanal offers a strategic entry point to these valuable molecules. nih.govdicp.ac.cn

The conversion of 3-(phenylseleno)propanal to allylic selenides, followed by oxidative rearrangement in the presence of amine nucleophiles, provides a pathway to various allylic amine derivatives. researchgate.net The stereochemical outcome of this transformation is consistent with a acs.orgnumberanalytics.com-sigmatropic rearrangement mechanism, allowing for the synthesis of optically active allylic amines. researchgate.net This methodology has been successfully applied to the synthesis of several D-α-amino acids. researchgate.net

Access to Heterocyclic Compounds (e.g., Dihydrofurans, Tetrahydrofurans, Seleno Oxazolines)

Heterocyclic compounds are ubiquitous in nature and form the core of many pharmaceutical agents. The development of efficient methods for their synthesis is a continuous focus of research. Organoselenium reagents, including derivatives of 3-(phenylseleno)propanal, have proven to be effective in the construction of various heterocyclic systems. dokumen.pub

Electrochemical selenocyclization of unsaturated alcohols and carboxylic acids in the presence of diselenides can lead to the formation of seleno-substituted cyclic ethers and lactones, including dihydrofurans and tetrahydrofurans. cardiff.ac.uk Furthermore, the reaction of 3-(phenylseleno)propanal can be tailored to produce precursors for the synthesis of seleno oxazolines. frontiersin.org These reactions often proceed with high efficiency and under mild conditions, offering a practical approach to these important heterocyclic structures. cardiff.ac.uk

Strategic Utility in Retrosynthetic Analysis for Target Molecule Synthesis

Retrosynthetic analysis is a powerful problem-solving technique used to devise synthetic routes for complex organic molecules. numberanalytics.comdeanfrancispress.comucoz.comlibretexts.orgscribd.com It involves mentally deconstructing a target molecule into simpler, commercially available starting materials. The unique reactivity of 3-(phenylseleno)propanal makes it a valuable synthon in retrosynthetic planning.

The phenylseleno group can be considered a "masked" functional group. For instance, an α,β-unsaturated aldehyde or ketone can be retrosynthetically disconnected to 3-(phenylseleno)propanal. The forward reaction would involve the formation of the seleno-substituted carbonyl compound followed by a selenoxide elimination to introduce the double bond. researchgate.net This strategy allows for the circumvention of potential issues associated with the direct handling of reactive α,β-unsaturated systems.

Furthermore, the carbon-selenium bond can be strategically cleaved to form carbon-centered radicals, which can then participate in various bond-forming reactions. researchgate.net This radical reactivity opens up additional retrosynthetic possibilities for the construction of complex carbon skeletons.

Development of Stereoselective Synthetic Methodologies

The control of stereochemistry is paramount in the synthesis of chiral molecules. 3-(Phenylseleno)propanal and its derivatives have played a significant role in the development of new stereoselective synthetic methods. google.com

Diastereoselective and Enantioselective Approaches for Generating Stereogenic Centers

The generation of new stereogenic centers with high levels of diastereoselectivity and enantioselectivity is a central goal of asymmetric synthesis. scholaris.ca The presence of the phenylseleno group in 3-(phenylseleno)propanal can influence the stereochemical outcome of reactions at adjacent carbon atoms.

For example, the asymmetric α-selenenylation of aldehydes, including propanal, can be achieved using chiral organocatalysts. google.com This reaction introduces a stereogenic center at the α-position with high enantioselectivity. The resulting chiral α-(phenylseleno)aldehyde is a versatile intermediate that can be further elaborated into a variety of enantiomerically enriched compounds.

Control over Quaternary Stereogenic Center Formation

The construction of all-carbon quaternary stereocenters—carbon atoms bonded to four other carbon atoms—represents a significant challenge in synthetic organic chemistry. The steric hindrance associated with these centers makes their creation, particularly in a stereocontrolled manner, a complex task. While a variety of synthetic methods have been developed to address this challenge, including conjugate additions, allylic alkylations, and Heck reactions, specific applications of 3-(phenylseleno)propanal in the direct control over quaternary stereogenic center formation are not extensively documented in publicly available scientific literature.

The reactivity of organoselenium compounds, in general, offers several avenues for carbon-carbon bond formation. For instance, phenylselenoethers can serve as precursors to carbon-centered radicals, which can then participate in reactions to form quaternary centers. rsc.orgresearchgate.net Additionally, the Michael addition of nucleophiles to α,β-unsaturated systems is a well-established method for creating quaternary carbons at the β-position. oup.comvulcanchem.comresearchgate.net

In principle, 3-(phenylseleno)propanal could be envisioned to participate in reactions leading to quaternary stereocenters. For example, the enolate of 3-(phenylseleno)propanal could potentially undergo alkylation or aldol-type reactions. However, for a quaternary center to be formed, the enolate would need to react with a highly substituted electrophile, or the subsequent transformation of the product would be required to generate the quaternary center.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the connectivity and chemical environment of each atom within the Propanal, 3-(phenylseleno)- molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms. In a study detailing the synthesis of Propanal, 3-(phenylseleno)-, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. mdpi.com The resulting chemical shifts and coupling patterns confirm the structure.

The spectrum shows a characteristic signal for the aldehydic proton at 9.74 ppm. mdpi.com The aromatic protons of the phenyl group appear as two multiplets: one for the two protons ortho to the selenium atom (7.51–7.48 ppm) and another for the remaining three meta and para protons (7.29–7.25 ppm). mdpi.com Furthermore, two signals corresponding to the aliphatic methylene (B1212753) (CH₂) groups are observed. The methylene group adjacent to the selenium atom (C3) resonates as a triplet at 3.09 ppm, while the methylene group adjacent to the carbonyl group (C2) appears as a doublet of triplets at 2.85 ppm. mdpi.com The coupling between these two adjacent methylene groups provides definitive evidence of the propyl chain structure.

Interactive Data Table: ¹H NMR Spectroscopic Data for Propanal, 3-(phenylseleno)- mdpi.com

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 9.74 | bs (broad singlet) | - | 1H | Aldehyde (-CHO) |

| 7.51-7.48 | m (multiplet) | - | 2H | Aromatic (ortho-H) |

| 7.29-7.25 | m (multiplet) | - | 3H | Aromatic (meta-H, para-H) |

| 3.09 | t (triplet) | 7.1 | 2H | -Se-CH₂ - |

| 2.85 | dt (doublet of triplets) | 0.9, 7.1 | 2H | -CH₂ -CHO |

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For Propanal, 3-(phenylseleno)-, the spectrum recorded at 125.77 MHz in CDCl₃ reveals seven distinct carbon environments, consistent with the proposed structure. mdpi.com

The most downfield signal at 200.6 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. mdpi.com The carbon atoms of the phenyl ring produce four signals: a non-protonated carbon at 129.2 ppm (the carbon atom directly bonded to selenium), and three protonated carbons at 133.3, 129.1, and 127.4 ppm. mdpi.com The two aliphatic carbons are found in the upfield region, with the carbon at position 2 (adjacent to the carbonyl) at 44.2 ppm and the carbon at position 3 (bonded to selenium) at 18.9 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Spectroscopic Data for Propanal, 3-(phenylseleno)- mdpi.com

| Chemical Shift (δ) (ppm) | Assignment |

| 200.6 | Aldehyde Carbonyl (C =O) |

| 133.3 | Aromatic CH |

| 129.2 | Aromatic C-Se |

| 129.1 | Aromatic CH |

| 127.4 | Aromatic CH |

| 44.2 | C H₂-CHO (C2) |

| 18.9 | -Se-C H₂- (C3) |

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are essential for identifying the specific functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of Propanal, 3-(phenylseleno)- is expected to show highly characteristic absorption bands that confirm the presence of both the aldehyde and the phenylselenoether moieties. The most prominent feature for an aliphatic aldehyde is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1740–1720 cm⁻¹. rsc.orgmasterorganicchemistry.com Another diagnostic peak for the aldehyde is the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of weak to medium bands between 2830 and 2695 cm⁻¹.

The presence of the phenyl group would be confirmed by C=C stretching vibrations within the aromatic ring, typically found in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the ethyl bridge would show stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org The C-Se (selenoether) linkage also gives rise to characteristic vibrations, though they are typically weaker and occur in the fingerprint region of the spectrum at lower wavenumbers.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and providing clues to its structure through analysis of its fragmentation patterns.

For Propanal, 3-(phenylseleno)-, the molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule (C₉H₁₀OSe). The high-resolution mass spectrum would provide the precise elemental composition. The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses. Key fragmentation pathways would likely include:

Cleavage of the bond between C2 and C3, leading to the formation of [C₆H₅Se]⁺ and [CHOCH₂CH₂]⁺ fragments.

Loss of the formyl radical (•CHO), resulting in an [M-29]⁺ ion.

Alpha-cleavage adjacent to the selenium atom.

Fragmentation patterns characteristic of a monosubstituted benzene (B151609) ring, such as a peak at m/z 77 corresponding to the phenyl cation [C₆H₅]⁺.

This combination of molecular weight determination and fragmentation analysis provides conclusive evidence for the compound's identity and structure.

Theoretical and Computational Studies of 3 Phenylseleno Propanal Chemistry

Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis

Quantum chemical calculations are indispensable for elucidating the intricate details of reaction mechanisms, offering a window into the transient world of transition states. rsc.orgresearchgate.net Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to map out potential energy surfaces, identify stationary points (reactants, products, intermediates), and characterize the transition states that connect them. nih.govbohrium.commdpi.com

For 3-(phenylseleno)propanal, a key reaction is the nucleophilic addition to the carbonyl group. academie-sciences.frlibretexts.org Theoretical calculations can model the approach of a nucleophile to the aldehyde, revealing the geometry of the transition state and the associated energy barrier (activation energy). For instance, the addition of a simple nucleophile like a hydride ion can be computationally modeled. The calculations would likely show the nucleophile approaching the carbonyl carbon at an angle (the Bürgi-Dunitz angle), rather than perpendicularly, to maximize orbital overlap and minimize steric repulsion. academie-sciences.fr

Transition state analysis, performed through frequency calculations, confirms the nature of the stationary point. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netresearchgate.net The magnitude of this frequency and the calculated activation energy provide crucial information about the reaction kinetics. researchgate.net By comparing the energy barriers for different possible pathways, the most favorable mechanism can be predicted. For example, in a reaction involving both the aldehyde and the selenium center, quantum chemical calculations could determine whether a reagent preferentially attacks the carbonyl carbon or the selenium atom.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Addition to 3-(Phenylseleno)propanal

| Nucleophile | Computational Method | Basis Set | Solvent Model (PCM) | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Hydride (H⁻) | B3LYP | 6-311+G(d,p) | Acetonitrile | 12.5 |

| Methyl Grignard (CH₃MgBr) | MP2 | 6-311G(d,p) | Tetrahydrofuran (B95107) | 15.8 |

| Enolate of Acetone | B3LYP | 6-311+G(d,p) | Dimethyl Sulfoxide | 18.2 |

Note: This table contains hypothetical data generated for illustrative purposes, based on principles from computational studies of nucleophilic additions to aldehydes. academie-sciences.frnih.gov

Computational Modeling of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. Computational modeling provides detailed insights into charge distribution, molecular orbitals, and other electronic properties that govern how 3-(phenylseleno)propanal interacts with other chemical species. mdpi.comacs.org

Natural Bond Orbital (NBO) and Charge Distribution Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.denumberanalytics.com This method provides insights into hyperconjugative interactions and a more intuitive picture of charge distribution. uni-muenchen.deresearchgate.net By calculating the partial atomic charges (e.g., using Mulliken population analysis or NBO), a quantitative map of the molecule's electrostatic potential can be generated. For 3-(phenylseleno)propanal, these calculations would confirm the electrophilic nature of the carbonyl carbon and the nucleophilic character of the selenium atom. A Molecular Electrostatic Potential (MEP) map would visually represent these regions, with areas of negative potential (red) indicating nucleophilic sites and areas of positive potential (blue) indicating electrophilic sites. acs.org

Table 2: Hypothetical Calculated Electronic Properties of 3-(Phenylseleno)propanal

| Property | Computational Method | Basis Set | Calculated Value |

| HOMO Energy | B3LYP | 6-311G(d,p) | -6.8 eV |

| LUMO Energy | B3LYP | 6-311G(d,p) | -1.2 eV |

| HOMO-LUMO Gap | B3LYP | 6-311G(d,p) | 5.6 eV |

| NBO Charge on Carbonyl Carbon (C1) | MP2 | 6-311+G(d,p) | +0.45 e |

| NBO Charge on Selenium (Se) | MP2 | 6-311+G(d,p) | -0.25 e |

| Dipole Moment | B3LYP | 6-311+G(d,p) | 2.9 D |

Note: This table contains hypothetical data generated for illustrative purposes, based on established principles from computational studies of related organoselenium and carbonyl compounds. acs.orgacs.orgnih.gov

Conformational Analysis and Stereochemical Predictions via Molecular Dynamics

The flexibility of the three-carbon chain in 3-(phenylseleno)propanal means it can adopt numerous conformations, each with a different energy. rsc.org Conformational analysis aims to identify the most stable (lowest energy) arrangements and the energy barriers between them. nih.govresearchgate.net Molecular Dynamics (MD) simulations are particularly well-suited for this purpose. mdpi.comresearchgate.net

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. mdpi.comresearchgate.net By simulating the molecule in a solvent box at a given temperature, one can explore its potential energy surface and identify the most populated conformational states. For 3-(phenylseleno)propanal, key dihedral angles to monitor would be the C-C-C-Se and C-C-Se-CPh angles. The simulations might reveal stable conformers where the bulky phenylseleno group is positioned anti to the aldehyde group to minimize steric hindrance, or potentially folded structures stabilized by weak intramolecular interactions. acs.org

Furthermore, these computational techniques are powerful tools for predicting the stereochemical outcome of reactions. numberanalytics.comnih.gov In reactions creating a new stereocenter, such as the addition of a nucleophile to the prochiral aldehyde, the relative energies of the transition states leading to different stereoisomers can be calculated. acs.orgdiva-portal.org MD simulations can help sample the initial conformational populations of the reactant, which can influence which transition state is more easily accessed. By combining quantum chemical calculations of transition state energies with MD simulations of conformational dynamics, a comprehensive model can be built to predict which diastereomer or enantiomer will be the major product. tandfonline.com

Table 3: Hypothetical Relative Energies of Key Conformers of 3-(Phenylseleno)propanal

| Conformer Description | Dihedral Angle (C1-C2-C3-Se) | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Anti (extended) | ~180° | MMX (Molecular Mechanics) | - | 0.00 |

| Gauche 1 | ~60° | MMX (Molecular Mechanics) | - | 1.2 |

| Gauche 2 | ~-60° | MMX (Molecular Mechanics) | - | 1.3 |

| Eclipsed (C=O and C-C bond) | ~0° | MMX (Molecular Mechanics) | - | 4.5 |

Note: This table contains hypothetical data generated for illustrative purposes, based on general principles of conformational analysis of flexible alkyl chains. researchgate.net

Future Perspectives in 3 Phenylseleno Propanal Research

Innovations in Catalytic Systems for Enhanced Selectivity and Efficiency

Future advancements in the synthesis and application of 3-(phenylseleno)propanal will heavily rely on the development of sophisticated catalytic systems. The focus will be on achieving superior control over stereoselectivity, regioselectivity, and chemoselectivity, while maximizing reaction efficiency.

A significant area of development is expected in asymmetric catalysis . Chiral catalysts, including those based on transition metals with chiral ligands and organocatalysts, are being explored to produce enantiomerically enriched derivatives of 3-(phenylseleno)propanal. nih.govresearchgate.net For instance, the development of chiral phosphoric acid catalysts or chiral N,N'-dioxide cobalt(II) complexes could enable highly enantioselective selenylations or subsequent reactions of the aldehyde. nih.gov Such advancements are critical for the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy.

Another promising frontier is the use of dual catalysis , combining different catalytic modes to achieve novel transformations. For example, the integration of photoredox catalysis with nickel catalysis has shown success in the functionalization of related carbonyl compounds and could be adapted for reactions involving 3-(phenylseleno)propanal. nih.gov This approach could unlock previously inaccessible reaction pathways, allowing for the direct introduction of complex fragments under mild conditions.

Furthermore, research into nanocatalysis and single-atom catalysis is anticipated to provide highly active and recyclable catalysts. These systems can offer improved performance due to their high surface-area-to-volume ratio and unique electronic properties, leading to more sustainable and cost-effective synthetic processes.

| Catalytic Approach | Potential Advantage for 3-(Phenylseleno)propanal Chemistry | Relevant Research Area |

| Asymmetric Catalysis | Synthesis of enantiomerically pure derivatives for pharmaceutical applications. | Chiral organocatalysts, transition metal complexes. nih.govresearchgate.net |

| Dual Catalysis | Access to novel reactivity and bond formations under mild conditions. | Combination of photoredox and transition metal catalysis. nih.gov |

| Nanocatalysis | High efficiency, recyclability, and improved sustainability of synthetic methods. | Metal nanoparticles, single-atom catalysts. |

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. nih.govingentaconnect.com For 3-(phenylseleno)propanal, future research will undoubtedly focus on developing more environmentally benign synthetic methodologies.

A key aspect will be the use of alternative and safer solvents . The shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a significant trend. researchgate.net Solvent-free reaction conditions, utilizing techniques such as ball milling (mechanochemistry), are also gaining traction as they can lead to enhanced reaction rates, improved selectivity, and reduced waste. nih.govrsc.org

The development of catalytic, atom-economical reactions is another cornerstone of green chemistry. Methodologies that minimize the formation of byproducts and maximize the incorporation of all starting material atoms into the final product are highly desirable. This includes the direct use of elemental selenium in synthesis, which is more atom-economical than using pre-functionalized selenium reagents. researchgate.net

Furthermore, the use of alternative energy sources such as microwave irradiation, ultrasound, and visible light is expected to grow. nih.gov These methods can often accelerate reaction rates, reduce energy consumption, and enable reactions to proceed under milder conditions compared to conventional heating. nih.gov

| Green Chemistry Principle | Application in 3-(Phenylseleno)propanal Synthesis | Expected Benefit |

| Use of Greener Solvents | Employing water, ionic liquids, or solvent-free conditions. researchgate.net | Reduced environmental impact and improved safety. |

| Atom Economy | Designing reactions that maximize the incorporation of reactants into the product. researchgate.net | Minimized waste generation. |

| Alternative Energy Sources | Utilizing microwave, ultrasound, or photochemical methods. nih.gov | Faster reactions, lower energy consumption, and milder conditions. |

Exploration of Unprecedented Reactivity Pathways and Transformations

The unique bifunctionality of 3-(phenylseleno)propanal provides a rich playground for exploring novel reactivity. The interplay between the aldehyde and the phenylseleno group can be exploited to design new synthetic transformations.

One area of interest is the investigation of radical-mediated reactions . Organoselenium compounds are known to participate in radical processes, and this reactivity could be harnessed for intramolecular cyclizations or intermolecular additions involving the aldehyde or other parts of a more complex molecule built from 3-(phenylseleno)propanal.

Another avenue is the exploration of selenoxide chemistry . The selenium atom in 3-(phenylseleno)propanal can be readily oxidized to a selenoxide, which can then undergo syn-elimination to introduce a double bond, or participate in researchgate.netmdpi.com-sigmatropic rearrangements. wikipedia.orgmdpi.com This provides a powerful tool for the synthesis of unsaturated aldehydes and other valuable building blocks.

Furthermore, the development of new cycloaddition reactions involving selenoaldehydes, which could potentially be generated in situ from precursors like 3-(phenylseleno)propanal, opens up possibilities for the synthesis of novel selenium-containing heterocycles. researchgate.netacs.org These heterocyclic structures are of significant interest in medicinal chemistry and materials science.

| Reactivity Pathway | Potential Transformation of 3-(Phenylseleno)propanal | Synthetic Utility |

| Radical Reactions | Intramolecular cyclization or intermolecular addition reactions. | Access to complex cyclic and acyclic structures. |

| Selenoxide Chemistry | Syn-elimination to form α,β-unsaturated aldehydes. wikipedia.org | Synthesis of important synthetic intermediates. |

| Cycloaddition Reactions | Generation of selenoaldehydes for [4+2] or [3+2] cycloadditions. researchgate.netacs.org | Construction of novel selenium-containing heterocycles. |

Expansion of Synthetic Applications in Pharmaceutical and Material Sciences

The unique structural features of 3-(phenylseleno)propanal make it an attractive building block for the synthesis of high-value molecules in both the pharmaceutical and material sciences.

In pharmaceutical sciences , organoselenium compounds have shown a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties. researchgate.netnih.gov 3-(Phenylseleno)propanal can serve as a precursor for the synthesis of novel drug candidates. For instance, the aldehyde functionality can be readily converted into various nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals. mdpi.com The presence of the selenium atom can impart beneficial biological properties to the final molecule. The development of selenium-containing analogues of known drugs is an active area of research. researchgate.net

In material sciences , the incorporation of selenium into polymers can lead to materials with unique properties, such as high refractive indices, redox-responsiveness, and antimicrobial activity. rsc.orgresearchgate.netnih.gov 3-(Phenylseleno)propanal, with its reactive aldehyde group, can be used as a monomer or a functionalizing agent for the preparation of novel selenium-containing polymers. These materials could find applications in areas such as advanced optical materials, stimuli-responsive coatings, and biomedical devices. researchgate.net For example, organoselenium polymers have been shown to inhibit biofilm formation, which is a critical issue in medical implants and devices. nih.gov

| Field | Potential Application of 3-(Phenylseleno)propanal | Example |

| Pharmaceutical Sciences | Synthesis of biologically active molecules. researchgate.netnih.gov | Precursor for novel anticancer or antimicrobial agents. |

| Material Sciences | Development of functional polymers. rsc.orgresearchgate.net | Monomer for high refractive index polymers or antimicrobial coatings. nih.gov |

Q & A

Advanced Research Question

- Degradation Studies :

- Ecotoxicology :

How can Propanal, 3-(phenylseleno)- be integrated into multicomponent reactions for heterocycle synthesis?

Advanced Research Question

Its dual electrophilic sites enable participation in:

- Hantzsch Dihydropyridine Synthesis : React with β-keto esters and NH₄OAc; monitor cyclization via in situ IR.

- Selenazole Formation : Condensation with thioureas or amidines under microwave irradiation (50–80°C, 30 min). Optimize solvent (DMF vs. EtOH) and stoichiometry to minimize diselenide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.